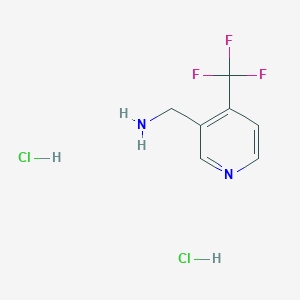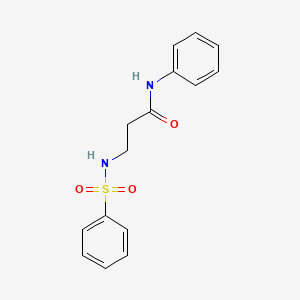![molecular formula C9H11N3S2 B2906493 5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 1038330-83-4](/img/structure/B2906493.png)
5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a thiophene ring and a triazole ring
作用机制
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, contributing to their diverse biological effects .
Mode of Action
For instance, some thiophene derivatives have been found to act through nucleophilic attack mechanisms .
Biochemical Pathways
Thiophene derivatives have been found to play roles in various biochemical pathways due to their diverse biological activities . They have been associated with pathways related to anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The molecular weight of a similar compound, 2-ethyl-5-methyl-thiophene, is 126219 , which might suggest good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Thiophene derivatives have been associated with a variety of effects at the molecular and cellular level, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Thiophene Derivative Synthesis: The thiophene ring is synthesized using methods such as the Gewald reaction, which involves the reaction of ketones with elemental sulfur and ammonium acetate.
Triazole Formation: The triazole ring is formed through a cyclization reaction, often using hydrazine and a suitable carboxylic acid derivative.
Functional Group Modification:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using reagents like alkyl halides for nucleophilic substitution or strong acids for electrophilic substitution.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of disulfides.
Reduced Derivatives: Resulting from the reduction of the triazole ring.
科学研究应用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects in treating various diseases. Industry: It is used in material science for the development of advanced materials with specific properties.
相似化合物的比较
5-Methyl-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiadiazole ring instead of a triazole ring.
2-(Thiophen-2-yl)ethanethiol: A simpler compound with a thiophene ring and a thiol group.
4H-1,2,4-triazole-3-thiol: A triazole derivative without the methyl group.
Uniqueness: 5-Methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to its combination of a thiophene ring and a triazole ring, which provides it with distinct chemical and biological properties compared to its similar compounds.
属性
IUPAC Name |
3-methyl-4-(2-thiophen-2-ylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-7-10-11-9(13)12(7)5-4-8-3-2-6-14-8/h2-3,6H,4-5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMNZCVWJASSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2906410.png)
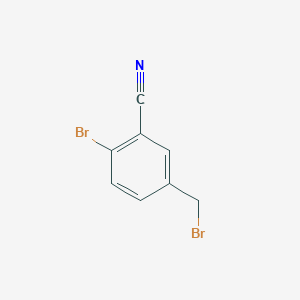
![4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one](/img/structure/B2906414.png)
![3-[(4-chlorophenyl)sulfanyl]-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide](/img/structure/B2906416.png)
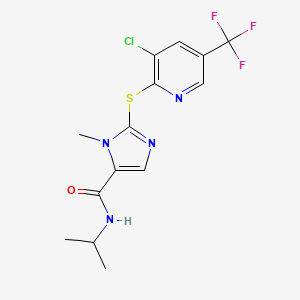
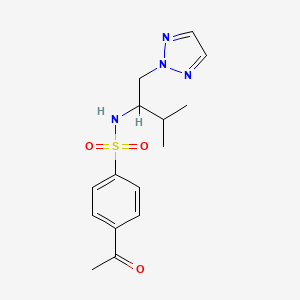

![N-(3-fluoro-4-methylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2906422.png)
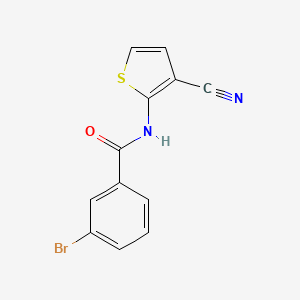
![2-(4-chlorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B2906425.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2906426.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2906428.png)
